molecular formula C20H18O5 B145222 Methyl tanshinonate CAS No. 135355-72-5

Methyl tanshinonate

Cat. No.: B145222
CAS No.: 135355-72-5
M. Wt: 338.4 g/mol
InChI Key: YFDKIHAZVQFLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl tanshinonate is a chemical compound belonging to the class of abietane-type diterpenoid quinones known as tanshinones, which are primarily isolated from the traditional Chinese medicinal herb, Salvia miltiorrhiza (Danshen) . As a derivative of the naturally occurring tanshinone IIA, its modified structure with a methyl carboxylate group is a subject of interest for researchers exploring structure-activity relationships within this phytochemical family . While specific pharmacological studies on this compound are less extensive than those on its parent compounds, its structural characteristics suggest it shares the broad research potential of tanshinones. Tanshinones, as a class, are investigated for their diverse biological activities, which include influencing cardiovascular function through mechanisms such as anti-oxidation, anti-inflammation, and anti-fibrosis . In other research areas, tanshinones have been reported to modulate various cellular processes, including autophagy and apoptosis, and to exhibit anti-inflammatory effects by targeting pathways such as the NLRP3 inflammasome . The presence of this compound has been noted in screenings of tanshinone compounds, positioning it as a candidate for further investigation into these and other mechanistic pathways . This compound is provided for research use only to support the scientific community in expanding the understanding of tanshinone derivatives and their potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1,6-dimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDKIHAZVQFLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methuyl tanshinonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

18887-19-9
Record name Methuyl tanshinonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 - 176 °C
Record name Methuyl tanshinonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Chemical Synthesis Strategies for Methyl Tanshinonate and Analogues

Asymmetric Synthetic Routes to Abietanoid o-Quinones, Including Methyl Tanshinonate

The asymmetric synthesis of abietanoid o-quinones like this compound is crucial for obtaining enantiomerically pure compounds, which is often essential for their biological activity. One notable strategy involves the use of chiral auxiliaries to direct stereoselective transformations. For instance, a key intermediate can be resolved using a chiral auxiliary, which is later removed to yield the enantiopure product.

Another powerful approach is the use of chiral catalysts in key bond-forming reactions. While specific examples detailing the asymmetric synthesis of this compound are not extensively documented in readily available literature, the synthesis of related abietanoid quinones provides a proof of concept for this strategy. For example, in the synthesis of tanshindiol B, a related compound, Johnson's directed osmylation procedure has been applied to achieve asymmetric dihydroxylation when standard chiral ligated osmium catalysts were unsatisfactory researchgate.net. This highlights the potential for catalyst-controlled stereoselection in the synthesis of the broader family of tanshinones.

The development of enantioselective methods often relies on the screening of various chiral ligands and catalysts to achieve high enantiomeric excess (ee). The complexity of the abietanoid skeleton presents a significant challenge in this regard, and ongoing research is focused on the discovery of more efficient and selective catalytic systems.

Table 1: Asymmetric Synthesis Approaches for Abietanoid o-Quinones

ApproachKey TransformationReagents/CatalystsProductEnantiomeric Excess (ee)
Chiral AuxiliaryResolution of intermediatesSpecific data not availableEnantiopure intermediatesHigh
Directed OsmylationAsymmetric dihydroxylationHydroxy sulfoximinesTanshindiol BHigh

Diels-Alder Cycloaddition Approaches in this compound Synthesis

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone in the synthesis of the tanshinone framework, allowing for the efficient construction of the tricyclic core. This strategy typically involves the reaction of a suitably substituted diene with a dienophile to form the characteristic six-membered ring of the abietanoid skeleton.

In the context of this compound synthesis, the diene is often a vinylcyclohexene derivative, while the dienophile is a benzofuran-4,7-dione. The substituents on both the diene and dienophile are crucial for controlling the regioselectivity and stereoselectivity of the cycloaddition. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.

The choice of reaction conditions, such as solvent and temperature, can also significantly influence the outcome of the Diels-Alder reaction. Thermal conditions are commonly employed, although the use of Lewis acid catalysts can enhance the reaction rate and selectivity. The versatility of the Diels-Alder approach allows for the introduction of various functionalities into the tanshinone scaffold, providing access to a wide range of analogues.

Table 2: Key Components in Diels-Alder Synthesis of Tanshinone Precursors

Diene ComponentDienophile ComponentKey Product
Substituted vinylcyclohexenes3-Methyl-4,5-benzofurandioneTricyclic abietanoid core
1-Vinylcyclohexene derivativesSubstituted benzofuran-4,7-dionesPrecursors to various tanshinones

Novel Synthetic Methodologies and Catalytic Enhancements (e.g., ultrasound, high-pressure promotion)

To overcome challenges such as slow reaction rates and harsh reaction conditions associated with traditional synthetic methods, novel methodologies have been explored for the synthesis of this compound and its analogues. Among these, the use of ultrasound and high-pressure has shown considerable promise.

Ultrasound-Assisted Synthesis: Sonication has been demonstrated to significantly promote Diels-Alder reactions in the synthesis of various tanshinones, including this compound. The application of ultrasound can lead to shorter reaction times, higher yields, and improved regioselectivity compared to conventional heating. This enhancement is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, thereby accelerating the reaction. For instance, the ultrasound-promoted Diels-Alder reaction of 3-methyl-4,5-benzofurandione with appropriately substituted vinylcyclohexenes has been successfully employed in the synthesis of several biologically active tanshinones.

High-Pressure Promotion: High-pressure conditions have also been utilized to facilitate Diels-Alder reactions in the synthesis of complex natural products. While specific applications of high-pressure promotion in the synthesis of this compound are not widely reported, this technique is known to accelerate cycloaddition reactions by reducing the activation volume. It can be particularly useful for reactions that are sluggish under thermal conditions.

These novel methodologies offer greener and more efficient alternatives to classical synthetic procedures, contributing to the sustainable production of valuable compounds like this compound.

Table 3: Comparison of Synthetic Methodologies for Diels-Alder Reactions in Tanshinone Synthesis

MethodologyConditionsAdvantages
Conventional HeatingHigh temperature, long reaction timesEstablished method
Ultrasound IrradiationAmbient temperature, shorter reaction timesIncreased yield, improved selectivity, energy efficient
High-PressureHigh pressureCan promote difficult reactions

Derivatization Techniques for this compound Structure Diversification

The structural diversification of this compound is a key strategy for exploring the structure-activity relationships (SAR) of this class of compounds and for developing new therapeutic agents with improved potency and selectivity. Derivatization typically involves chemical modifications at various positions of the tanshinone scaffold.

Common derivatization strategies include:

Modification of the Furan (B31954) Ring: The furan ring is a common site for modification. For example, reactions such as electrophilic substitution or ring-opening can be performed to introduce new functional groups.

Modification of the Quinone Moiety: The o-quinone system can be reduced to the corresponding catechol, which can then be further functionalized, for example, by etherification or esterification.

Substitution on the Aromatic Ring: The aromatic ring can be functionalized through reactions such as nitration, halogenation, or Friedel-Crafts acylation, followed by further transformations of the introduced substituents.

These derivatization techniques have led to the synthesis of a wide array of this compound analogues with diverse pharmacological profiles. The systematic exploration of these derivatives continues to be an active area of research in medicinal chemistry.

Table 4: Examples of Derivatization Reactions on the Tanshinone Scaffold

Reaction TypeReagentsPosition of ModificationResulting Analogue
NitrationHNO3/H2SO4Aromatic ringNitro-substituted tanshinones
ReductionNaBH4Quinone moietyHydroquinone derivatives
EtherificationAlkyl halides, baseHydroxyl groupsEther analogues
EsterificationAcyl chlorides, pyridineHydroxyl groupsEster analogues

Structure Activity Relationship Sar Studies of Methyl Tanshinonate and Tanshinone Derivatives

Methodological Frameworks for SAR Elucidation

Elucidating the SAR of tanshinones involves various methodological frameworks that provide insights into how these compounds interact with biological targets.

Computational Approaches (e.g., Molecular Docking, Network Pharmacology)

Computational approaches play a significant role in predicting and understanding the interactions between tanshinones and their potential protein targets mdpi.com. Techniques such as molecular docking are used to simulate the binding affinity and orientation of tanshinone derivatives within the active sites of target enzymes or receptors nih.govfrontiersin.orgthno.org. This helps in identifying favorable binding modes and predicting the strength of the interaction nih.gov. Network pharmacology is another computational method employed to explore the complex interactions between multiple compounds in traditional Chinese medicine like Danshen and various biological pathways and targets mdpi.comresearchgate.net. By analyzing biological networks, network pharmacology can help to identify potential mechanisms of action and predict the therapeutic effects of tanshinones based on their interactions with multiple nodes in the network mdpi.comresearchgate.net. These computational predictions require experimental validation to confirm their relevance in biological systems mdpi.com.

In Vitro Enzyme Inhibition Assays for Activity Correlation

In vitro enzyme inhibition assays are fundamental experimental methods used to quantify the biological activity of tanshinones and their derivatives and correlate it with their chemical structures mdpi.com. These assays measure the ability of a compound to inhibit the activity of a specific enzyme, providing an IC50 value (half-maximal inhibitory concentration) which indicates the compound's potency against that enzyme mdpi.comnih.gov. By testing a series of tanshinone derivatives with structural variations, researchers can determine how specific modifications impact the inhibitory activity mdpi.com. For example, in vitro assays have been used to evaluate the inhibitory activity of tanshinones against enzymes like protein tyrosine phosphatase 1B (PTP1B), indoleamine 2,3-deoxygenase (IDO1), tryptophan 2,3-deoxygenase (TDO), and 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) mdpi.comnih.govnih.gov. Comparing the IC50 values of different derivatives allows for the establishment of SARs related to enzyme inhibition mdpi.comnih.gov.

Impact of Core Skeleton Modifications on Biological Activity

The core structure of tanshinones consists of four rings, typically including naphthalene (B1677914) or tetrahydronaphthalene rings (A and B), an ortho- or para-quinone or lactone ring (C), and a furan (B31954) or dihydrofuran ring (D) mdpi.commdpi.com. Modifications to these core rings significantly influence the biological activity of tanshinone derivatives mdpi.comnih.gov.

Ring A, Furan, and Dihydrofuran Ring System Alterations

Alterations to ring A and the furan or dihydrofuran ring D have been shown to significantly influence the activity of tanshinones mdpi.comnih.gov. For instance, the nature of ring A, whether aromatic (as in Tanshinone I) or non-aromatic (as in Tanshinone IIA), contributes to differences in activity and selectivity nih.gov. Studies on the anti-cancer effects of Tanshinone I and Tanshinone IIA have revealed that the naphthalene or tetrahydronaphthalene structures in rings A and B are crucial for bioactivity mdpi.com. Increased delocalization within rings A and B has been associated with enhanced cytotoxicity mdpi.comnih.govcjnmcpu.com. Structural modifications in ring A and changes to the furan or dihydrofuran groups in ring D significantly influence activity mdpi.comnih.gov. The presence of a double bond at position 15 of the furan ring, as in Tanshinone I, has been linked to competitive inhibition of certain enzymes, while its absence in dihydrotanshinone (B163075) results in noncompetitive inhibition mdpi.com. A non-planar and compact D ring has been suggested to confer improved anti-cancer activity mdpi.comnih.govcjnmcpu.com. The critical importance of an intact D ring, particularly in its unsaturated form, has also been highlighted in cytotoxicity studies mdpi.com.

Substituent Effects on Biological Activity (e.g., methyl, methoxy (B1213986), hydroxyl groups)

The presence and position of various substituents on the tanshinone core structure also play a significant role in determining biological activity mdpi.comnih.gov. Studies have indicated that the presence of polar and electron-withdrawing groups, such as hydroxyl (-OH), methyl (-CH3), methoxy (-OCH3), fluorine (-F), nitro (-NO2), or trifluoromethyl (-CF3) groups, can significantly enhance the activity of tanshinones mdpi.commdpi.com. For example, introducing polar substituents into the A or D rings has been shown to enhance cytotoxicity mdpi.commdpi.com. Conversely, substituting a bromine (-Br) group in the furan ring of Tanshinone IIA has been reported to abolish its anti-cancer properties mdpi.commdpi.com. The presence of a 3-OH group has also been identified as playing a significant role in the anti-cancer activity of tanshinones mdpi.commdpi.com. For anti-inflammatory effects, compounds with a methyl substituent have shown a clear effect in reducing neutrophil recruitment, while methoxy substituents exhibited some effect whiterose.ac.uk. Removal of functionality at certain positions can lead to a complete loss of biological effect whiterose.ac.uk. The electron-donating ability of methyl groups derived from a cyclohexane (B81311) ring (as in Tanshinone IIA and Cryptotanshinone) is stronger than that of a benzene (B151609) ring (as in Tanshinone I and Dihydrotanshinone I), which contributes to differences in electron-acceptor properties mdpi.com.

Specific Structural Determinants for Targeted Biological Effects

Specific structural features within the tanshinone scaffold are crucial determinants for targeted biological effects mdpi.comnih.gov. The ortho-quinone moiety in ring C is considered crucial for the bioactivity of tanshinones mdpi.com. The presence of a double bond at position 15 of the furan ring is associated with competitive enzyme inhibition mdpi.com. For activity against spleen tyrosine kinase (SYK), the binding of Tanshinone I and Tanshinone IIA deeply into the active site involves interactions with specific residues rsc.org. These residues represent functional hotspots for structure-based inhibitor optimization rsc.org. In the context of inhibiting 11β-HSD1, both Tanshinone IIA and Cryptotanshinone (B1669641) have shown potent inhibitory activities nih.gov. The differences in the structure of ring A between Tanshinone I/Dihydrotanshinone I (benzene ring) and Tanshinone IIA/Cryptotanshinone (cyclohexane ring) contribute to their varying electron-acceptor properties, which are relevant for activities like Nrf2 activation mdpi.comnih.gov.

SAR for Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) signaling pathways and is considered a therapeutic target for type 2 diabetes and obesity blrcl.orgnih.gov. Studies have investigated the PTP1B inhibitory activity of various natural tanshinones, including methyl tanshinonate nih.gov.

Research evaluating twelve natural tanshinones from Salvia miltiorrhiza found that cryptotanshinone, tanshinol B, and dehydrodanshenol A exhibited potent PTP1B inhibitory activity with IC₅₀ values of 5.5 ± 0.9 µM, 4.7 ± 0.4 µM, and 8.5 ± 0.5 µM, respectively nih.gov. Other tanshinones, including this compound, showed dose-dependent inhibition with higher IC₅₀ values ranging from 18.6 to 254.8 µM nih.gov.

SAR analysis in this study indicated that structural modifications to ring A and the furan or dihydrofuran ring D of the tanshinone basic structure influenced their activity nih.gov. Molecular docking simulations of potent inhibitors like cryptotanshinone, tanshinol B, and dehydrodanshenol A showed negative binding energies, suggesting high binding affinity to the PTP1B active site residues nih.gov.

Table 1: PTP1B Inhibitory Activity of Selected Tanshinones

CompoundIC₅₀ (µM)
Cryptotanshinone5.5 ± 0.9
Tanshinol B4.7 ± 0.4
Dehydrodanshenol A8.5 ± 0.5
This compound18.6 - 254.8*

*Range observed for several tanshinones including this compound.

SAR for Anti-inflammatory Activities (e.g., neutrophil modulation)

Tanshinones, including tanshinone I and tanshinone IIA, have demonstrated anti-inflammatory effects, partly through the modulation of neutrophil activity whiterose.ac.uknih.govmdpi.com. SAR studies in this area have explored how structural variations impact these effects.

Research using a zebrafish model of neutrophilic inflammation investigated the anti-inflammatory profiles of synthesized tanshinone and isotanshinone analogues nih.gov. Some compounds reduced initial neutrophil recruitment and/or promoted the resolution of neutrophilic inflammation nih.gov. A methoxy-substituted tanshinone analogue was found to specifically accelerate the resolution of inflammation without affecting neutrophil recruitment nih.gov.

Another study highlighted that dihydrotanshinone I suppressed the formation of neutrophil extracellular traps (NETs), which are involved in inflammation, and ameliorated NET-induced metastasis mdpi.com. Tanshinone I has also been shown to reduce initial neutrophil recruitment and promote neutrophil inflammation subsidence and apoptosis in a zebrafish model mdpi.com.

These findings suggest that specific structural features and substitutions on the tanshinone scaffold are critical for their anti-inflammatory effects and their ability to modulate neutrophil behavior.

SAR for Anticancer Activities

Tanshinones, such as tanshinone I and tanshinone IIA, exhibit broad anticancer properties, affecting various cellular processes and molecular targets nih.govnih.gov. SAR studies aim to understand which structural elements are crucial for these activities.

Analysis of the anticancer effects of tanshinone I, tanshinone IIA, and their derivatives on colon cancer cells revealed that the naphthalene or tetrahydronaphthalene structures in rings A and B, along with the ortho-quinone moiety in ring C, are crucial for the bioactivity of tanshinones mdpi.commdpi.com. Structural modifications in ring A and alterations to the furan or dihydrofuran groups in ring D significantly influenced activity mdpi.commdpi.com. Enhanced cytotoxicity was observed with increased delocalization within rings A and B, while a non-planar and compact D ring conferred improved anti-cancer activity mdpi.commdpi.com.

SAR studies also indicated that the presence of polar and electron-withdrawing groups, such as -F, -NO₂, -OH, or -CF₃, at the para position of aromatic aldehydes significantly enhanced activity mdpi.commdpi.com. Conversely, substituting a -Br group in the furan ring of tanshinone IIA abolished its anti-cancer properties mdpi.commdpi.com. The presence of a 3-OH group has also been identified as playing a significant role in the anti-cancer activity of tanshinones mdpi.commdpi.com.

Another study on tanshinone IIA derivatives suggested that ring A cleavage could lead to improved anti-cancer activity, and the introduction of a methoxy group to the phenyl ring could further enhance this activity researchgate.net.

SAR for Antioxidant Activity

Tanshinones are known for their antioxidant activities, which are partly mediated by the activation of nuclear factor erythroid 2–related factor 2 (Nrf2) mdpi.commdpi.com. SAR studies provide insights into the structural features that contribute to this activity.

The mechanism for Nrf2 activation by quinones involves the electrophilic modification of cysteine residues in Keap1, a negative regulator of Nrf2 mdpi.commdpi.com. The higher electrophilic nature of tanshinones enhances their electron-abstracting capacity, leading to a greater potential to activate Nrf2 and thus stronger antioxidant properties mdpi.commdpi.com. Two parameters, electron affinity and the energy level of the lowest unoccupied molecular orbital (LUMO), have been used to assess the electrophilic properties and indirect antioxidant activity of tanshinones and their derivatives mdpi.commdpi.com.

While specific detailed SAR data for this compound's direct antioxidant activity was not extensively available in the provided text snippets, the general principles regarding the electrophilic nature of the quinone structure and its role in Nrf2 activation apply to the tanshinone class, including this compound as a related compound.

Table 2: Key Structural Features Influencing Tanshinone Activities

ActivityKey Structural Features
PTP1B InhibitionModifications to ring A and ring D (furan/dihydrofuran)
Anti-inflammatorySpecific substitutions (e.g., methoxy) and modifications influencing neutrophil modulation
AnticancerNaphthalene/tetrahydronaphthalene (A/B rings), ortho-quinone (C ring), Ring A modifications, Ring D (furan/dihydrofuran) alterations, polar/electron-withdrawing groups, 3-OH group
AntioxidantElectrophilic nature of the quinone moiety, related to electron affinity and LUMO energy

Advanced Analytical Methodologies for Quantification and Characterization of Methyl Tanshinonate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating methyl tanshinonate from other components in a sample matrix before detection and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound due to its high resolution and sensitivity. Various HPLC methods have been developed and validated for the analysis of tanshinones, including this compound, in Salvia miltiorrhiza extracts and related products.

HPLC coupled with different detectors, such as UV-Visible detectors or mass spectrometers, is commonly employed. For the analysis of tanshinones like this compound, reversed-phase HPLC is frequently utilized, often with C18 columns techscience.comasianpubs.org. Mobile phases typically consist of mixtures of methanol (B129727) or acetonitrile (B52724) with water, sometimes acidified with formic acid or acetic acid to improve peak shape and separation nih.govtechscience.comasianpubs.org.

Quantitative analysis of this compound by HPLC involves establishing calibration curves using reference standards of known concentrations. The concentration of this compound in a sample is then determined by comparing its peak area or height to the calibration curve. For example, a study reported a linear calibration range of 0.1-500.0 µg/mL for tanshinone I, tanshinone IIA, and cryptotanshinone (B1669641) using an HPLC method with UV detection at 254 nm asianpubs.org. While this specific study focused on other tanshinones, similar methodologies are applicable to this compound, often detected around 270 nm or 280 nm, depending on the specific method and matrix nih.gov.

HPLC is also used in preparative scale to isolate and purify this compound from crude extracts for further structural characterization or biological studies plos.org.

Thin-Layer Chromatography (TLC) in Analytical Protocols

Thin-Layer Chromatography (TLC) serves as a simple and cost-effective chromatographic technique used in the analysis of this compound, particularly for qualitative analysis, screening, and monitoring purification processes. TLC is often performed on silica (B1680970) gel plates. plos.orgnih.gov.

In TLC protocols for tanshinones, including this compound, the sample extract is spotted onto the TLC plate and separated using a suitable mobile phase, often a mixture of organic solvents like hexane, toluene, ethyl acetate, and formic acid worldscientific.com. After development, the spots are visualized under UV light, typically at 254 nm or 366 nm, as tanshinones are UV-active compounds nih.gov. Spraying with a visualizing agent, such as 10% sulfuric acid solution, can also be used nih.gov.

TLC can be used to compare the chromatographic profile of a sample to that of a reference standard of this compound, aiding in its identification based on the retention factor (Rf) value. It is also valuable for monitoring the progress of extraction or purification steps, providing a quick assessment of the complexity of a sample and the presence of the target compound whiterose.ac.uk. TLC-bioautography is another application where TLC is combined with a biological assay to detect compounds with specific activities worldscientific.com.

Mass Spectrometry-Based Characterization (e.g., Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS))

Mass spectrometry (MS) is a powerful tool for the characterization and identification of this compound, often coupled with chromatographic techniques like HPLC (HPLC-MS). Electrospray Ionization (ESI) is a common ionization method used for tanshinones, allowing for the analysis of polar and relatively non-polar compounds. nih.gov.

ESI-MS provides information about the molecular weight of this compound by detecting its protonated or deprotonated molecular ion, such as [M+H]⁺ or [M-H]⁻ mdpi.comscribd.com. For this compound (C₂₀H₁₈O₅), the protonated molecular ion [M+H]⁺ is expected at m/z 339.1236 mdpi.com.

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion and analyzing the resulting product ions. This fragmentation pattern is characteristic of the compound's structure and can be used for definitive identification. For this compound, characteristic fragment ions are observed due to the loss of specific functional groups or parts of the molecule mdpi.com. For instance, an ion at m/z 279.1024 in the MS/MS spectrum of this compound suggests the loss of a methyl group and a carboxyl group, potentially through the loss of H₂O, CO, and 2CO mdpi.com. Comparing the MS/MS fragmentation pattern of a compound in a sample to that of a this compound standard or published data is a key method for confirmation nih.gov.

HPLC-ESI-MS/MS is widely used for both qualitative profiling and quantitative analysis of tanshinones in complex matrices like Danshen extracts nih.govtechscience.comnih.gov. The selectivity of MS/MS allows for the detection and quantification of this compound even in the presence of other co-eluting compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound. By analyzing the interaction of atomic nuclei (commonly ¹H and ¹³C) with a strong magnetic field, NMR provides detailed information about the arrangement of atoms and functional groups within the molecule.

¹H NMR spectroscopy provides a spectrum with signals corresponding to different types of protons in the molecule, with their chemical shifts, splitting patterns, and integration providing insights into the molecular structure and the number of protons in different environments plos.org. ¹³C NMR spectroscopy provides signals for each unique carbon atom in the molecule plos.org. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide correlations between protons and carbons, further aiding in assigning signals and confirming the connectivity of the atoms.

NMR spectroscopy can also be used for the quantitative analysis of this compound (qNMR). Quantitative NMR relies on the principle that the intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific peak of this compound to the integral of a signal from an internal standard of known concentration, the concentration of this compound can be determined eurl-pesticides.eu. qNMR has the advantage of not requiring a reference standard of the analyte itself for quantification, although an internal standard is typically used eurl-pesticides.eupeerj.com. This makes it a valuable tool for the quantitative analysis of compounds where reference standards may be difficult to obtain or costly. While HPLC is often preferred for routine quantitative analysis of complex mixtures due to its separation power, NMR can be used for the quantification of components in simpler mixtures or as a confirmatory method peerj.com.

Spectrophotometric Approaches (e.g., UV Spectroscopy)

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, are utilized in the analysis of this compound due to its chromophoric properties. Tanshinones, including this compound, contain conjugated systems that absorb UV light at specific wavelengths.

UV spectroscopy can be used for the detection and quantification of this compound, especially when coupled with chromatographic techniques like HPLC (HPLC-UV). The UV spectrum of this compound exhibits characteristic absorption maxima, typically in the range of 250-280 nm and around 350-400 nm, which are useful for its identification and for setting the detection wavelength in HPLC-UV analysis plos.orgkib.ac.cn.

For quantitative analysis using UV spectroscopy, the absorbance of a solution containing this compound is measured at a specific wavelength corresponding to an absorption maximum. By using a calibration curve prepared with solutions of known concentrations of this compound, the concentration in the sample can be determined based on the Beer-Lambert Law. UV detection is commonly used in HPLC methods for quantifying tanshinones asianpubs.orgnih.gov.

While UV spectroscopy alone may not provide definitive identification in complex mixtures due to potential interference from other UV-absorbing compounds, it is a simple, sensitive, and widely available detection method that is particularly useful when coupled with chromatographic separation.

Integrated Quantitative Analysis Methods (e.g., Detection-Confirmation-Standardization-Quantification (DCSQ) method)

Integrated analytical approaches combine multiple techniques to provide more comprehensive and reliable quantitative analysis of complex samples containing compounds like this compound. These methods leverage the strengths of different techniques to overcome their individual limitations.

One such integrated approach is the Detection-Confirmation-Standardization-Quantification (DCSQ) method. This method aims to simplify the quantitative analysis of active components in complex matrices, such as traditional Chinese medicines, by reducing the reliance on individual reference standards for every analyte peerj.com.

In the DCSQ method, techniques like HPLC-MS are used for the detection and confirmation of target compounds based on their retention time, molecular weight, and fragmentation pattern peerj.com. This initial step helps identify the peaks corresponding to the target analytes in the chromatogram. Standardization is then achieved using a multicomponent reference standard (MCRS) containing known contents of the target compounds, with their concentrations in the MCRS determined by a primary quantitative method like qNMR peerj.com. Finally, the MCRS is used as a reference standard for the quantitative analysis of the target components in the actual samples using a suitable analytical technique like analytical HPLC peerj.com.

While the provided search results specifically mention the application of the DCSQ method for other tanshinones like cryptotanshinone, tanshinone I, and tanshinone IIA, the principle can be extended to the quantitative analysis of this compound in complex samples peerj.com. This integrated approach offers advantages in terms of efficiency and reduced cost, especially when analyzing numerous components or when individual reference standards are scarce.

Future Research Directions and Translational Perspectives for Methyl Tanshinonate

Elucidating Novel Molecular Targets and Signaling Networks

Future research on methyl tanshinonate aims to uncover novel molecular targets and the complex signaling networks it influences. While studies on other tanshinones like tanshinone IIA have revealed interactions with pathways such as PI3/Akt and MAPK in the context of cancer and cardiovascular diseases, the specific targets and pathways for this compound require further detailed investigation. nih.govtandfonline.com Understanding these interactions is crucial for fully comprehending its therapeutic potential. Research could focus on identifying direct protein or enzyme targets through techniques like pull-down assays or activity-based protein profiling. Furthermore, exploring how this compound modulates entire signaling cascades using phosphoproteomics or other systems biology approaches would provide a more comprehensive picture of its cellular effects.

Advancements in Synthetic Strategies for Enhanced Bioactivity and Specificity

Advancements in synthetic strategies are crucial for developing this compound analogs with enhanced bioactivity, improved solubility, and greater specificity towards particular targets. The structural complexity of natural tanshinones presents challenges for large-scale synthesis and modification. plos.org While some studies have explored the modification of major tanshinones to improve properties like solubility and bioavailability, research into modifying minor tanshinones like this compound is less reported. plos.orgresearchgate.net Future efforts could involve developing novel synthetic routes, including one-pot combinatorial approaches, to create diverse libraries of this compound derivatives. plos.org Structure-activity relationship (SAR) studies are essential in this process to understand how structural modifications impact biological activity and target specificity. researchgate.net This could lead to the design of new compounds with optimized pharmacological profiles for specific therapeutic applications.

Computational Biology and Multi-Omics Approaches in Tanshinone Research (e.g., Network Pharmacology, Proteomics)

Computational biology and multi-omics approaches are increasingly valuable tools in tanshinone research, offering powerful ways to analyze complex biological systems and predict potential mechanisms of action. Techniques such as network pharmacology can integrate data on compounds, targets, and diseases to construct interaction networks, providing a holistic view of how tanshinones exert their effects. frontiersin.orgnih.govamegroups.org Proteomics can identify and quantify changes in protein expression and modification in response to this compound treatment, offering direct evidence of its impact on cellular machinery. frontiersin.orgnih.govufz.de Future research should leverage these approaches to:

Predict potential off-targets and adverse effects.

Identify key nodes and pathways in biological networks affected by this compound.

Integrate data from different omics layers (transcriptomics, proteomics, metabolomics) to gain a more comprehensive understanding of its biological impact. frontiersin.orgnih.govnih.govufz.de

Utilize molecular docking and simulations to predict binding affinities and interactions with potential targets. thieme-connect.combrieflands.commdpi.com

These computational and multi-omics strategies can accelerate the discovery process, prioritize experimental investigations, and provide deeper insights into the multi-targeted nature that is characteristic of many natural products like the tanshinones. frontiersin.org

Q & A

Q. What analytical methods are most reliable for identifying and quantifying methyl tanshinonate in Salvia miltiorrhiza extracts?

this compound can be identified using high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. HPLC retention times and MS/MS fragmentation patterns (e.g., m/z 338.35 for the molecular ion) are critical for preliminary identification . Infrared (IR) spectroscopy further confirms functional groups, such as the ester carbonyl absorption at 1,725 cm⁻¹ . For quantification, HPLC with UV detection at λmax 465 nm is recommended, with calibration against certified reference standards .

Q. How does the structural differentiation of this compound from other tanshinones impact pharmacological studies?

this compound’s ester moiety (C20H18O5) distinguishes it from analogs like tanshinone IIA (lacking the ester group) and cryptotanshinone (with a dihydrofuran ring). This structural variation affects solubility, bioavailability, and target interactions. For example, this compound’s ester group enhances solubility in organic solvents (e.g., DMSO, chloroform), making it suitable for in vitro assays . Comparative studies should include structural verification via tandem MS and NMR to avoid misidentification .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s inhibitory activity against viral proteases across studies?

Discrepancies in reported IC₅₀ values (e.g., 21.1 µM for SARS-CoV 3CLpro vs. weaker activity against PLpro) may arise from assay conditions (enzyme purity, substrate concentration) or compound stability . To address this:

  • Use standardized enzymatic assays (e.g., fluorogenic substrates under fixed pH and temperature).
  • Perform kinetic studies to determine inhibition mechanisms (competitive vs. non-competitive) .
  • Validate results with orthogonal methods, such as surface plasmon resonance (SPR) for binding affinity .

Q. How can researchers optimize the isolation of this compound from complex plant matrices for mechanistic studies?

this compound is a trace component (<0.002% in Salvia miltiorrhiza), requiring multi-step purification:

  • Extraction : Use dichloromethane or ethyl acetate for initial enrichment of diterpenoids .
  • Chromatography : Employ preparative HPLC with C18 columns and gradient elution (acetonitrile/water) .
  • Purity validation : Confirm ≥95% purity via HPLC-UV and HR-MS to avoid interference from co-eluting analogs like methylenetanshinquinone .

Q. What molecular modeling approaches elucidate this compound’s structure-activity relationships (SAR) in anti-inflammatory pathways?

Computational methods include:

  • Docking simulations : Map this compound’s interaction with targets like NF-κB or COX-2 using AutoDock Vina .
  • QSAR analysis : Correlate substituent effects (e.g., ester vs. ketone groups) with bioactivity data from analogs .
  • Metabolite prediction : Use tools like SwissADME to assess pharmacokinetic properties and guide in vivo experimental design .

Methodological Challenges and Solutions

Q. How should researchers address low reproducibility in this compound’s antioxidant assays?

Variability in DPPH/ABTS radical scavenging assays often stems from:

  • Sample oxidation : Store this compound in anhydrous DMSO at -20°C and use freshly prepared solutions .
  • Interfering compounds : Pre-purify extracts to remove phenolic acids (e.g., salvianolic acids) that dominate antioxidant signals .
  • Standardized protocols : Adopt OECD guidelines for cell-based assays (e.g., H₂O₂-induced oxidative stress in HUVECs) .

Q. What statistical frameworks are optimal for analyzing this compound’s dose-response effects in preclinical models?

Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For multi-parametric studies (e.g., anti-atherosclerotic effects), apply ANOVA with post-hoc Tukey tests to compare treatment groups. Meta-analyses of historical data should account for batch-to-batch variability in plant-derived compounds .

Data Interpretation and Reporting

Q. How can conflicting data on this compound’s cytotoxicity be reconciled in cancer studies?

Disparate cytotoxicity results (e.g., selective vs. broad toxicity) may reflect cell line-specific sensitivity or assay endpoints (apoptosis vs. necrosis). Mitigation strategies:

  • Dose-ranging studies : Test concentrations from 1–100 µM to identify therapeutic windows .
  • Mechanistic validation : Combine viability assays with flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) .
  • Comparative profiling : Benchmark against positive controls (e.g., doxorubicin) to contextualize potency .

Tables for Key Data

Table 1: Inhibitory Activity of Tanshinones Against SARS-CoV Proteases

Compound3CLpro IC₅₀ (µM)PLpro IC₅₀ (µM)
This compound21.1 ± 0.84.9 ± 1.2
Cryptotanshinone226.7 ± 6.20.8 ± 0.2
Dihydrotanshinone I14.4 ± 0.74.9 ± 1.2

Table 2: Solubility and Stability Guidelines for this compound

SolventSolubility (mg/mL)Storage Conditions
DMSO25-20°C, desiccated, ≤6 months
Chloroform304°C, amber vial, ≤1 month

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.